2,6-Dichloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purine
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Overview
Description
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine is a synthetic organic compound belonging to the purine family This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 on the purine ring, and a 4-(chloromethyl)benzyl group at position 7
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine typically involves multiple steps:
Starting Material: The synthesis begins with commercially available purine derivatives.
Benzylation: The 4-(chloromethyl)benzyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the chlorinated purine with 4-(chloromethyl)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Coupling Reactions: The benzyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiolate are commonly used under mild conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxidized or reduced derivatives, and coupled products with extended aromatic systems.
Scientific Research Applications
2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Biological Studies: The compound is employed in studies related to enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-(4-(chloromethyl)benzyl)-7H-purine involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and benzyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by mimicking natural substrates or binding to active sites, thereby blocking the normal biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the benzyl group, making it less versatile in coupling reactions.
7-Benzyl-7H-purine: Does not have chlorine atoms, affecting its reactivity in substitution reactions.
2,6-Dichloro-9-(4-(chloromethyl)benzyl)-9H-purine: Similar structure but with different substitution patterns, leading to varied chemical properties.
Properties
CAS No. |
924904-16-5 |
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Molecular Formula |
C13H9Cl3N4 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
2,6-dichloro-7-[[4-(chloromethyl)phenyl]methyl]purine |
InChI |
InChI=1S/C13H9Cl3N4/c14-5-8-1-3-9(4-2-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2 |
InChI Key |
BSKYPUUFGNPHLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C2C(=NC(=N3)Cl)Cl)CCl |
Origin of Product |
United States |
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